(1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

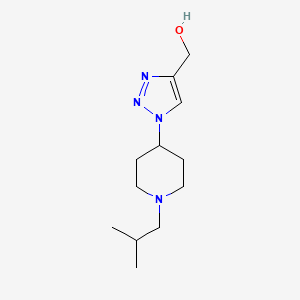

(1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methanol group at the 4-position and a 1-isobutylpiperidin-4-yl moiety at the 1-position. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation .

Properties

Molecular Formula |

C12H22N4O |

|---|---|

Molecular Weight |

238.33 g/mol |

IUPAC Name |

[1-[1-(2-methylpropyl)piperidin-4-yl]triazol-4-yl]methanol |

InChI |

InChI=1S/C12H22N4O/c1-10(2)7-15-5-3-12(4-6-15)16-8-11(9-17)13-14-16/h8,10,12,17H,3-7,9H2,1-2H3 |

InChI Key |

CXDZDALPQVWASP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCC(CC1)N2C=C(N=N2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

Formation of the Triazole Ring: The triazole ring is usually formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Attachment of the Methanol Group: The methanol group can be introduced through nucleophilic substitution or reduction reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions could convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield formaldehyde or formic acid derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based compounds.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

Industry

In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,2,3-triazol-4-yl-methanol scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Key Observations:

- Solubility : Hydrochloride salts (e.g., ) exhibit improved solubility, whereas the target compound may require formulation adjustments for bioavailability.

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylbenzyl in 31) may hinder binding to biological targets compared to the flexible isobutylpiperidine group.

Biological Activity

(1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound's unique structure, featuring a piperidine moiety and a triazole ring, suggests potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 249.31 g/mol. Its structure can be depicted as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole ring may facilitate coordination with metal ions, which is significant in enzymatic reactions. Additionally, the piperidine component may enhance binding affinity to specific biological targets.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies show effective inhibition against various strains of bacteria and fungi.

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy :

- Anticancer Activity :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.